A Technical Guide to 3-Bromo-4,5-difluorobenzonitrile: A Versatile Building Block in Modern Chemistry
A Technical Guide to 3-Bromo-4,5-difluorobenzonitrile: A Versatile Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4,5-difluorobenzonitrile, a key chemical intermediate in the pharmaceutical and material science industries. The document details its chemical and physical properties, synthesis, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents and advanced materials. Safety and handling information is also provided to ensure its proper use in a research and development setting.
Chemical Identity and Properties
3-Bromo-4,5-difluorobenzonitrile is an aromatic compound characterized by a benzonitrile core substituted with a bromine atom and two fluorine atoms.[1][2][3] This unique substitution pattern imparts specific reactivity and properties that make it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of 3-Bromo-4,5-difluorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 1349715-72-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₂N | [3] |
| Molecular Weight | 218.00 g/mol | [3] |
| Appearance | Not specified, but related compounds are typically white to off-white crystalline solids. | [4] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Diagram 1: Chemical Structure of 3-Bromo-4,5-difluorobenzonitrile
Caption: 2D structure of 3-Bromo-4,5-difluorobenzonitrile.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the structure of fluorinated aromatic compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
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Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.
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High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are standard techniques for assessing the purity of the compound.[1]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 3-Bromo-4,5-difluorobenzonitrile is not provided in the search results, a common method for synthesizing similar aryl bromides is the Sandmeyer reaction. This reaction typically involves the diazotization of an amino group on the aromatic ring, followed by substitution with a bromide, often from a copper(I) bromide salt.[5] For example, the synthesis of the related 4-bromo-3,5-difluorobenzonitrile starts from 4-amino-3,5-difluorobenzonitrile.[5]
The reactivity of 3-Bromo-4,5-difluorobenzonitrile is largely dictated by its functional groups:
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Bromine Atom: The bromo substituent is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6][7][8] This allows for the facile introduction of a wide range of substituents at this position, enabling the construction of complex molecular architectures.
-
Fluorine Atoms: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring and can impart desirable properties to the final molecule, such as enhanced metabolic stability and improved bioavailability in drug candidates.[7][9]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
Diagram 2: Key Reactive Sites of 3-Bromo-4,5-difluorobenzonitrile
Caption: Key reactive sites for chemical modification.
Applications in Research and Development
The unique combination of functional groups in 3-Bromo-4,5-difluorobenzonitrile makes it a highly valuable building block in several areas of research and development:
-
Pharmaceuticals: As a versatile intermediate, it is used in the synthesis of a variety of active pharmaceutical ingredients (APIs).[10] Its structure is particularly relevant for the development of targeted therapies, such as kinase inhibitors for cancer treatment and drugs targeting the central nervous system.[6][11] The fluorine atoms can enhance the pharmacokinetic properties of a drug molecule, leading to improved efficacy and safety profiles.[7][9]
-
Agrochemicals: The structural motifs present in this compound are also found in modern pesticides, herbicides, and fungicides.[11]
-
Material Science: Brominated and fluorinated aromatic compounds are used in the synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[6]
Diagram 3: Workflow of 3-Bromo-4,5-difluorobenzonitrile in Drug Discovery
Caption: Conceptual workflow in pharmaceutical synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-4,5-difluorobenzonitrile was not found, related compounds are generally classified as harmful and irritants.[12][13][14] Therefore, it is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14][15]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[13][15][16] Wash hands thoroughly after handling.[13][14]
-
First Aid:
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
3-Bromo-4,5-difluorobenzonitrile is a strategically important chemical intermediate with significant potential in drug discovery and material science. Its well-defined reactive sites allow for its incorporation into complex molecular scaffolds, making it a valuable tool for chemists and researchers. As the demand for novel and effective therapeutics and advanced materials continues to grow, the importance of versatile building blocks like 3-Bromo-4,5-difluorobenzonitrile is expected to increase.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579. [Link]
-
Unknown Source. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]
-
Unknown Source. The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]
-
Unknown Source. Exploring 2-Bromo-4,5-Difluorobenzonitrile: Properties and Applications. [Link]
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